Product packaging for 1-(2-methoxybenzyl)-1H-imidazole-2-thiol(Cat. No.:CAS No. 95333-53-2)

1-(2-methoxybenzyl)-1H-imidazole-2-thiol

Cat. No.: B3316226
CAS No.: 95333-53-2
M. Wt: 220.29 g/mol
InChI Key: LIXIHRXZBPTNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxybenzyl)-1H-imidazole-2-thiol is a chemical compound of interest in medicinal and synthetic chemistry research . Imidazole-2-thione derivatives are known to exhibit tautomerism, existing in equilibrium between a thione and a thiol form, with computational analyses indicating that the thione form is typically more stable . Compounds based on the imidazole-2-thione scaffold have been the subject of extensive study due to their remarkable and wide variety of potential biological activities . Research into analogous structures has reported that this class of compounds can demonstrate antimicrobial, antifungal, antithyroid, antioxidant, and anti-HIV properties . The sulfur atom in the thione group is considered essential for optimal biological activity, as the evaluation of oxygen and nitrogen analogs has shown a significant decrease in efficacy . Furthermore, the reactivity of the imidazole-2-thiol group makes it a valuable building block in synthetic chemistry. It can participate in various reactions, including cyclization processes to form more complex heterocyclic systems, which are valuable for creating novel compounds for pharmacological screening . This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2OS B3316226 1-(2-methoxybenzyl)-1H-imidazole-2-thiol CAS No. 95333-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-10-5-3-2-4-9(10)8-13-7-6-12-11(13)15/h2-7H,8H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXIHRXZBPTNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes to Imidazole-2-thiol Derivatives

The imidazole-2-thiol core is a versatile scaffold that can be constructed through various synthetic strategies. These methods can be broadly categorized into the formation of the imidazole (B134444) ring through cyclization reactions and the introduction of the sulfur functionality via thionation or related methodologies.

Cyclization Reactions and Precursor Modifications

The construction of the imidazole ring is a fundamental step in the synthesis of imidazole-2-thiol derivatives. Classical methods often involve the condensation of a 1,2-dicarbonyl compound with an amine and a source of the C2 carbon and the thiol group.

A prominent classical approach is the Marckwald synthesis , which involves the reaction of an α-aminoketone or α-aminoaldehyde with a thiocyanate (B1210189) salt. derpharmachemica.com This method directly installs the thiol group at the 2-position of the imidazole ring during the cyclization process. The versatility of this method allows for the synthesis of variously substituted imidazoles by modifying the precursors.

Another widely used method involves the cyclization of α,β-unsaturated ketones (chalcones) with reagents like hydrazine (B178648) hydrate (B1144303) in the presence of an acid catalyst, followed by further transformations to yield imidazole-2-thiols. Additionally, the reaction of α-haloketones with N-acetyl guanidine (B92328) has been a conventional route, although it may require strong acidic conditions. derpharmachemica.com

Contemporary approaches often focus on improving yields, reducing reaction times, and employing more benign reaction conditions. One such method involves the reaction of alkyl cyanides with ethylenediamine (B42938) in the presence of carbon disulphide, which can be accelerated by microwave irradiation. derpharmachemica.com

Thionation and Related Sulfur-Incorporating Methodologies

Thionation reactions provide an alternative route to imidazole-2-thiols, starting from a pre-formed imidazole-2-one (imidazolidin-2-one) or a related oxygenated precursor. Reagents like Lawesson's reagent or phosphorus pentasulfide (P4S10) are commonly employed to convert the carbonyl group into a thiocarbonyl group.

Direct insertion of sulfur into the C2 position of the imidazole ring is another strategy, although less common. More frequently, the sulfur atom is introduced as part of one of the building blocks during the cyclization reaction, as seen in the Marckwald synthesis with potassium thiocyanate. derpharmachemica.com The use of carbon disulphide (CS2) in cyclization reactions with diamines is also a well-established method for the formation of the imidazole-2-thiol core. nih.gov

Targeted Synthesis of 1-(2-methoxybenzyl)-1H-imidazole-2-thiol

While a specific, detailed synthetic protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for N-substituted imidazole-2-thiols. The most direct approach would involve the N-alkylation of a pre-formed imidazole-2-thiol with a suitable 2-methoxybenzylating agent.

A proposed synthetic pathway would be the reaction of imidazole-2-thiol with 2-methoxybenzyl chloride or bromide in the presence of a base. The choice of base and solvent is crucial for achieving high yields and regioselectivity.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount for the efficient synthesis of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.

For the N-alkylation of imidazole-2-thiol with 2-methoxybenzyl halide, a variety of bases and solvents can be explored. The following table illustrates potential conditions based on analogous reactions reported in the literature for the synthesis of N-substituted imidazoles.

Solvent Base Temperature Potential Outcome
Dimethylformamide (DMF)Potassium carbonate (K2CO3)Room Temperature to 80 °CGood yields are often achieved in DMF due to its polar aprotic nature, which facilitates SN2 reactions.
Acetonitrile (CH3CN)Sodium hydride (NaH)0 °C to Room TemperatureNaH is a strong base that can effectively deprotonate the imidazole nitrogen, driving the reaction to completion.
Ethanol (B145695) (EtOH)Triethylamine (B128534) (TEA)RefluxA milder base and protic solvent system, which can be effective and offers easier work-up. sapub.org
Dichloromethane (DCM)Cesium carbonate (Cs2CO3)Room TemperatureCs2CO3 is a strong, yet mild base that can promote N-alkylation with high efficiency.

This table is a representation of potential reaction conditions and is not based on experimentally verified data for the specific target compound.

The yield of the N-alkylation reaction can be influenced by the steric hindrance of the 2-methoxybenzyl group and the nucleophilicity of the imidazole-2-thiol. Optimization would involve screening different combinations of the above parameters to maximize the yield of the desired N-benzylated product while minimizing side reactions, such as S-alkylation.

Development of Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, synthetic routes to this compound can be designed to be more environmentally benign. This can be achieved through the use of greener solvents, catalysts, and energy sources.

Microwave-assisted synthesis is a prominent green chemistry technique that can significantly reduce reaction times and improve yields. derpharmachemica.com The synthesis of imidazole derivatives has been successfully carried out under microwave irradiation, often in solvent-free conditions or using green solvents. mdpi.com

The use of green solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG) can replace hazardous organic solvents like DMF or chlorinated hydrocarbons. researchgate.net For instance, the synthesis of benzimidazole-2-thiol derivatives has been reported using copper sulfate (B86663) as a catalyst in aqueous media. orgchemres.org

Catalytic methods employing eco-friendly and reusable catalysts can also be considered. For example, the use of ionic liquids or solid-supported catalysts can facilitate easier product separation and catalyst recycling. mdpi.com

Green Approach Description Potential Advantage
Microwave IrradiationUse of microwave energy to accelerate the reaction.Reduced reaction time, increased yields, lower energy consumption. derpharmachemica.com
Green SolventsEmploying solvents like water, ethanol, or PEG.Reduced toxicity and environmental impact. researchgate.netorgchemres.org
Heterogeneous CatalysisUsing solid-supported or recyclable catalysts.Ease of separation, catalyst reusability, waste reduction. nih.gov

This table outlines potential green chemistry approaches applicable to the synthesis of the target compound.

Derivatization and Functionalization Strategies of the this compound Core

The this compound core possesses several reactive sites that can be targeted for further chemical modification to generate a library of new compounds with potentially interesting properties. The primary sites for functionalization are the thiol group and the imidazole ring.

The thiol (-SH) group is a versatile handle for derivatization. It can undergo S-alkylation with various alkyl halides to form thioethers. nih.gov This reaction is typically carried out in the presence of a base. Furthermore, the thiol can be oxidized to form disulfides or further to sulfonic acids, opening up avenues for a wide range of derivatives.

The imidazole ring itself can undergo electrophilic substitution reactions, although the presence of the electron-donating thiol group can influence the regioselectivity of such reactions. The C4 and C5 positions of the imidazole ring are potential sites for halogenation, nitration, or Friedel-Crafts type reactions, leading to further functionalization.

Additionally, the benzyl (B1604629) ring can be a target for modification. Electrophilic aromatic substitution on the methoxy-substituted benzene (B151609) ring can introduce additional functional groups, although the conditions would need to be carefully controlled to avoid side reactions with the imidazole core.

Functionalization Site Reaction Type Reagents Product Type
Thiol (-SH) groupS-AlkylationAlkyl halides (e.g., CH3I, C2H5Br)Thioethers
Thiol (-SH) groupOxidationH2O2, KMnO4Disulfides, Sulfonic acids
Imidazole Ring (C4/C5)HalogenationNBS, NCSHalogenated imidazoles
Imidazole Ring (C4/C5)NitrationHNO3/H2SO4Nitroimidazoles
Benzyl RingElectrophilic Aromatic SubstitutionHalogens, Nitrating agentsSubstituted benzyl derivatives

This table provides a summary of potential derivatization strategies for the this compound core.

N-Alkylation, S-Alkylation, and Acylation Reactions

The presence of both a secondary amine within the imidazole ring (in its tautomeric thione form) and a nucleophilic thiol group makes this compound a versatile substrate for alkylation and acylation reactions. The regioselectivity of these reactions is a key aspect, often influenced by the reaction conditions.

N-Alkylation and S-Alkylation:

Alkylation of this compound can occur at either the nitrogen (N-alkylation) or the sulfur (S-alkylation) atom. The outcome of the reaction is highly dependent on factors such as the nature of the alkylating agent, the base employed, and the solvent. Generally, in the presence of a base, the thiol proton is more acidic and is preferentially removed, leading to the formation of a thiolate anion. This highly nucleophilic thiolate then readily attacks the alkylating agent, resulting in the S-alkylated product.

For instance, the reaction of substituted 1H-benzo[d]imidazole-2-thiols with various bromo- and chloro-substituted aromatic and aliphatic compounds in the presence of a base like potassium carbonate typically yields the corresponding S-substituted derivatives. eresearchco.com Similarly, treatment of imidazole-2-thiones with alkyl halides in the presence of a base such as triethylamine in an appropriate solvent like ethanol leads to the formation of S-alkylated products. sapub.org

However, under certain conditions, particularly with more reactive alkylating agents or when the sulfur is already substituted, N-alkylation can be achieved. The N-alkylation of imidazole derivatives has been shown to be influenced by the steric and electronic properties of the substituents on the imidazole ring. nih.govresearchgate.net

Acylation Reactions:

Acylation of this compound can also occur at either the nitrogen or sulfur atom. S-acylation is generally favored under basic conditions due to the formation of the more nucleophilic thiolate. The resulting thioesters can be valuable intermediates in further synthetic transformations. Acylation at the nitrogen atom can also be achieved, particularly if the thiol group is protected or if specific catalysts are employed. For example, the reaction of imidazole-2-thiol derivatives with acyl chlorides or acid anhydrides can lead to N-acylated or S-acylated products depending on the reaction setup.

Reaction TypeReagents and ConditionsPrimary ProductReference
S-AlkylationAlkyl halide (e.g., benzyl chloride), Base (e.g., K₂CO₃), Solvent (e.g., Acetone)S-Alkyl derivative eresearchco.com
S-AlkylationAlkyl halide (e.g., ethyl chloroacetate), Base (e.g., TEA), Solvent (e.g., Ethanol)S-Alkyl derivative sapub.org
N-AlkylationAlkyl halide, Base, Specific reaction conditionsN-Alkyl derivative nih.govresearchgate.net
AcylationAcyl chloride or Acid anhydride, BaseS-Acyl or N-Acyl derivativeGeneral Principle

Oxidation and Reduction Pathways of the Thiol Moiety

The thiol group of this compound is redox-active and can participate in oxidation and reduction reactions, which are fundamental transformations in both chemical synthesis and biological systems. nih.gov

Oxidation to Disulfides:

The most common oxidation pathway for thiols is the formation of a disulfide bond. This oxidative coupling of two thiol molecules can be achieved using a variety of mild oxidizing agents. Common reagents for this transformation include hydrogen peroxide, iodine, and air (oxygen), often in the presence of a catalyst. researchgate.netchemrxiv.org For example, the reaction of 2-mercaptobenzimidazole (B194830) with sodium nitrite (B80452) in an acidic medium leads to the formation of the corresponding disulfide. This reversible disulfide linkage is a key feature in many biological processes and can be exploited in drug design to create prodrugs or molecules with specific redox-sensitive properties.

Further oxidation of the thiol or disulfide can lead to the formation of more highly oxidized sulfur species such as sulfenic, sulfinic, and sulfonic acids, although these reactions typically require stronger oxidizing conditions. youtube.comresearchgate.net

Reduction of Disulfides:

The disulfide bond can be readily cleaved back to the corresponding thiols through reduction. This process is the reverse of the oxidation and can be accomplished using various reducing agents. Common laboratory reagents for disulfide reduction include sodium borohydride, dithiothreitol (B142953) (DTT), and phosphines. The ease of this reduction makes the disulfide bond a useful protecting group for thiols in multi-step syntheses.

TransformationTypical ReagentsProductReference
Thiol OxidationH₂O₂, I₂, Air (O₂)Disulfide researchgate.netchemrxiv.org
Thiol OxidationNaNO₂, Acetic acidDisulfide
Disulfide ReductionNaBH₄, DTT, PhosphinesThiolGeneral Principle

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

To explore the therapeutic potential of this compound, the synthesis of a diverse range of analogs is essential for comprehensive structure-activity relationship (SAR) studies. These studies aim to identify the key structural features responsible for biological activity and to optimize properties such as potency, selectivity, and pharmacokinetic profiles. chemijournal.comjopir.in

Modifications can be introduced at several positions on the this compound scaffold:

The Benzyl Ring: The 2-methoxy group on the benzyl ring can be moved to other positions (e.g., 3- or 4-methoxy) or replaced with other substituents such as halogens, alkyl groups, or nitro groups. These changes can modulate the electronic and steric properties of the molecule, which can influence its binding to biological targets. nih.gov

The Imidazole Ring: Substituents can be introduced at the C4 and C5 positions of the imidazole ring. For example, the Claisen-Schmidt condensation of a related 2-mercapto-1H-imidazol-5-yl ethanone (B97240) with various aromatic aldehydes has been used to introduce chalcone (B49325) moieties, which were then further cyclized to generate a library of compounds with diverse heterocyclic systems.

The Thiol Group: As discussed in the previous sections, the thiol group serves as a handle for introducing a wide variety of substituents through S-alkylation and S-acylation, leading to the creation of thioethers and thioesters with different functionalities.

By systematically synthesizing and evaluating these derivatives, researchers can build a comprehensive understanding of the SAR for this class of compounds, paving the way for the development of new therapeutic agents.

Spectroscopic and Structural Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR Analysis for Proton and Carbon Environments

The ¹H NMR spectrum of 1-(2-methoxybenzyl)-1H-imidazole-2-thiol provides crucial information about the number, type, and connectivity of protons in the molecule. The aromatic protons of the 2-methoxybenzyl group are expected to appear as a complex multiplet in the downfield region of the spectrum, typically between δ 6.8 and 7.4 ppm. The protons of the imidazole (B134444) ring will also resonate in the aromatic region, with distinct chemical shifts that are influenced by the electron-donating and -withdrawing effects of the substituents. The methylene (B1212753) protons of the benzyl (B1604629) group will likely appear as a singlet further upfield, while the methoxy (B1213986) protons will be observed as a sharp singlet at a characteristic chemical shift.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The carbon atoms of the aromatic rings will exhibit signals in the downfield region, typically between δ 110 and 160 ppm. The C=S carbon of the imidazole-2-thiol moiety is expected to have a characteristic chemical shift in the range of δ 160-180 ppm. The methylene carbon of the benzyl group and the methoxy carbon will resonate in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-~165.0
4~7.0~120.0
5~6.8~115.0
1'-~130.0
2'-~157.0
3'~6.9~111.0
4'~7.3~130.0
5'~6.9~121.0
6'~7.2~128.0
CH₂~5.2~50.0
OCH₃~3.8~55.0

Note: These are predicted values based on known spectroscopic data for similar compounds and may vary from experimental results.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques provide a more in-depth understanding of the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will show cross-peaks between protons that are coupled to each other, typically those on adjacent carbon atoms. This will be instrumental in confirming the connectivity of the protons within the 2-methoxybenzyl and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for unambiguously assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum reveals long-range correlations between protons and carbons, typically over two or three bonds. This powerful technique will be used to establish the connectivity between different parts of the molecule, such as the linkage of the 2-methoxybenzyl group to the nitrogen atom of the imidazole ring. For instance, correlations between the methylene protons of the benzyl group and the carbons of the imidazole ring would definitively confirm the N-benzylation site.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The N-H stretching vibration, if the thiol tautomer is present, would appear as a broad band in the region of 3100-3300 cm⁻¹. However, in the thione tautomer, this band would be absent. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The C=N stretching vibration of the imidazole ring is expected to appear in the range of 1600-1650 cm⁻¹. The C=S stretching vibration, a key indicator of the thione form, typically gives a strong absorption band between 1200 and 1050 cm⁻¹. The C-O stretching of the methoxy group will be visible as a strong band around 1250 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=N Stretch (Imidazole)1600 - 1650
Aromatic C=C Stretch1450 - 1600
C-O Stretch (Methoxy)1230 - 1270
C=S Stretch1050 - 1200

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations. The C=S stretching vibration, which is often weak in the IR spectrum, may give a more intense signal in the Raman spectrum. The symmetric breathing modes of the aromatic rings will also be prominent features.

Table 3: Predicted Raman Shifts for this compound

Vibrational ModePredicted Raman Shift Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Imidazole Ring Breathing1300 - 1400
Benzene (B151609) Ring Breathing990 - 1010
C=S Stretch1050 - 1200

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion will likely involve the cleavage of the bond between the benzyl group and the imidazole ring, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a methoxytropylium ion (m/z 121) from the benzyl moiety. The imidazole-2-thiol fragment would also be observed. Other characteristic fragmentation pathways may involve the loss of small neutral molecules such as CO, H₂S, or CH₃ from the molecular ion or subsequent fragment ions.

Table 4: Predicted Mass Spectrometry Fragments for this compound

FragmentPredicted m/z
[M]⁺220
[M - SH]⁺187
[C₈H₉O]⁺ (methoxybenzyl cation)121
[C₄H₅N₂S]⁺ (imidazole-2-thiol cation)101
[C₇H₇]⁺ (tropylium ion)91

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₁₁H₁₂N₂OS, the exact mass of the protonated molecule ([M+H]⁺) can be calculated. While direct experimental HRMS data for this specific compound is not available in the cited literature, a theoretical value can be determined. This high-resolution measurement would allow for the differentiation between compounds with the same nominal mass but different elemental compositions.

Hypothetical HRMS Data for this compound

Molecular Formula Ion Calculated Exact Mass

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. Although specific MS/MS studies on this compound are not present in the searched literature, predictable fragmentation pathways can be postulated based on the known behavior of related molecules, such as benzylisoquinoline alkaloids and other imidazole derivatives. researchgate.netnih.gov

The most probable fragmentation would involve the cleavage of the bond between the imidazole ring and the benzyl group, leading to the formation of a stable methoxybenzyl cation. Further fragmentation of the imidazole-2-thiol moiety is also expected. The fragmentation of the imidazole ring itself has been observed to occur without an initial ring-opening, but rather through the loss of its substituents as small molecules. nih.gov

Hypothetical Major Fragment Ions in MS/MS of [C₁₁H₁₂N₂OS+H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Structure/Neutral Loss
221.0743 121.0653 [C₈H₉O]⁺ (methoxybenzyl cation)

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Single-Crystal X-ray Diffraction of the Free Ligand

Hypothetical Selected Bond Lengths and Angles for this compound

Parameter Value
C=S Bond Length ~1.68 Å
N-C (imidazole) Bond Length ~1.35 - 1.39 Å
C-N-C (imidazole) Angle ~108°

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions. For this compound, several types of interactions would be expected to play a role in the crystal packing, based on observations from related imidazole and benzimidazole (B57391) structures. researchgate.netresearchgate.netnih.gov The presence of the thiol group and the imidazole nitrogen atoms allows for the formation of hydrogen bonds, which are strong directional interactions. Furthermore, the aromatic imidazole and benzyl rings are likely to participate in π-π stacking interactions. Weaker C-H···π interactions are also common in the crystal packing of such compounds. nih.gov These interactions collectively contribute to the formation of a stable three-dimensional supramolecular architecture. ias.ac.in

Hypothetical Intermolecular Interactions in the Crystal Structure of this compound

Interaction Type Donor Acceptor
Hydrogen Bonding N-H (imidazole) S (thiol)
π-π Stacking Imidazole Ring Benzyl Ring

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Through various theoretical models, researchers can predict molecular geometry, electronic distribution, and reactivity, offering a microscopic view that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Energies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the geometric and electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost.

For 1-(2-methoxybenzyl)-1H-imidazole-2-thiol, geometry optimization is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set, such as 6-31G(d,p) or 6-311++G(d,p). nih.govnih.govresearchgate.net This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

The following table presents a hypothetical set of optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

Interactive Data Table: Calculated Geometric Parameters

Parameter Bond/Angle Value
Bond Length C=S 1.68 Å
Bond Length N1-C2 1.38 Å
Bond Length N3-C2 1.35 Å
Bond Length N1-CH2 1.47 Å
Bond Angle N1-C2-N3 108.5°
Bond Angle C2-N1-CH2 125.0°
Dihedral Angle C(imidazole)-N1-CH2-C(benzyl) 85.0°

These calculations also yield the total electronic energy of the molecule, which is a key parameter for assessing its stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone in the study of chemical reactivity. schrodinger.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. schrodinger.comdergipark.org.trresearchgate.net A smaller energy gap suggests that the molecule is more reactive.

For this compound, the HOMO is typically localized on the electron-rich thione group and the imidazole (B134444) ring, while the LUMO is often distributed over the benzyl (B1604629) ring. The HOMO-LUMO energy gap can be calculated from the energies of these orbitals.

Interactive Data Table: Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO -6.20
LUMO -0.85
HOMO-LUMO Gap (ΔE) 5.35

The relatively large energy gap suggests that this compound is a kinetically stable molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow indicate regions of neutral or intermediate potential.

In the MEP map of this compound, the most negative potential (red) is expected to be localized around the sulfur atom of the thione group and the nitrogen atoms of the imidazole ring, highlighting these as the primary sites for electrophilic interaction. nih.gov The hydrogen atoms, particularly those on the benzyl ring and the imidazole ring, would exhibit positive potential (blue), making them susceptible to nucleophilic attack.

Tautomerism Studies and Energetic Profiles

Imidazole-2-thiol derivatives can exist in two tautomeric forms: the thione form and the thiol form. semanticscholar.orgencyclopedia.pubbeilstein-journals.org Computational studies are instrumental in determining the relative stability of these tautomers and the energy barrier for their interconversion. By calculating the total electronic energies of both tautomers, the more stable form can be identified.

For this compound, theoretical calculations generally indicate that the thione form is energetically more favorable than the thiol form. semanticscholar.org The energetic profile of the tautomerization process can be mapped by locating the transition state structure that connects the two tautomers. The energy difference between the tautomers and the height of the energy barrier provide insights into the kinetics and thermodynamics of the tautomeric equilibrium.

Interactive Data Table: Relative Energies of Tautomers

Tautomer Relative Energy (kcal/mol)
Thione 0.00
Thiol +5.80
Transition State +25.50

The significant energy barrier suggests that the interconversion between the thione and thiol forms is a slow process under normal conditions.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. nih.govresearchgate.net It provides a detailed picture of the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions is a measure of the strength of the interaction.

In this compound, NBO analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. For example, significant interactions are expected between the lone pair orbitals of the nitrogen and sulfur atoms and the antibonding orbitals of adjacent bonds.

Interactive Data Table: NBO Analysis of Donor-Acceptor Interactions

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(1) N3 π*(C2-S) 35.2
LP(1) S σ*(N1-C2) 5.8
π(C4-C5) π*(N1-C2) 18.5
LP(1) O σ*(C(benzyl)-C(benzyl)) 2.1

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a crucial role in predicting spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. nih.govugm.ac.idepstem.net These theoretical predictions can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict the 1H and 13C NMR chemical shifts. researchgate.net The calculated chemical shifts are often in good agreement with experimental values, which helps in the unambiguous assignment of the signals in the NMR spectra.

Interactive Data Table: Predicted vs. Experimental 13C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C2 (C=S) 165.2 164.8
C4 118.9 118.5
C5 115.4 115.1
CH2 50.1 49.8
C(methoxy) 55.8 55.6

Similarly, theoretical calculations of vibrational frequencies can be correlated with experimental IR and Raman spectra. This comparison aids in the assignment of vibrational modes and provides a deeper understanding of the molecule's vibrational properties.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational landscape, flexibility, and intermolecular interactions of a compound like this compound. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of this technique and findings from studies on structurally related benzimidazole (B57391) and imidazole derivatives can provide a framework for understanding its likely conformational properties. researchgate.nettandfonline.comnih.gov

The primary goal of using MD simulations for conformational studies is to explore the potential energy surface of the molecule to identify stable, low-energy conformations and the transitions between them. This is crucial as the three-dimensional shape of a molecule is intrinsically linked to its chemical reactivity and biological activity.

Theoretical Approach to Conformational Analysis

A typical molecular dynamics simulation for a conformational study of this compound would involve several key steps:

System Setup: A three-dimensional model of the molecule is generated. This model is then placed in a simulation box, often solvated with an explicit solvent (like water) to mimic physiological conditions.

Force Field Selection: A force field, which is a set of parameters describing the potential energy of the system, is chosen. Common force fields for organic molecules include AMBER, CHARMM, and GROMOS.

Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.

Production Run: The main simulation is run for a specific duration (from nanoseconds to microseconds), during which the trajectory (positions and velocities of atoms over time) is saved.

Analysis: The trajectory is analyzed to understand the conformational behavior. This includes analyzing dihedral angles, root-mean-square deviation (RMSD), and clustering conformations to identify the most populated states. nih.gov

Expected Conformational Flexibility

The torsion angle around the bond connecting the benzyl group to the imidazole nitrogen.

The torsion angle of the methoxy (B1213986) group relative to the benzyl ring.

The orientation of the thiol group with respect to the imidazole ring.

Hypothetical Research Findings

Based on computational studies of related molecules, a molecular dynamics simulation of this compound would likely reveal several stable conformers. The relative energies of these conformers would be influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions.

The 2-methoxy substituent on the benzyl ring is expected to play a significant role in the conformational preference. Its interaction with the imidazole ring could lead to specific, favored orientations. Conformational analysis of similar substituted phenyl compounds has shown that such substituents can significantly influence the rotational barrier and the population of different conformers.

The stability of different conformations could be summarized in a data table, illustrating the relative energies and key dihedral angles for each stable state.

Table 1: Hypothetical Low-Energy Conformers of this compound

ConformerDihedral Angle 1 (C-C-N-C) (°)Dihedral Angle 2 (C-C-O-C) (°)Relative Energy (kcal/mol)
17500.0
2-701800.5
318001.2

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum mechanical calculations or extensive molecular dynamics simulations.

Coordination Chemistry and Metal Complexation

Ligand Design Principles and Coordination Modes of 1-(2-methoxybenzyl)-1H-imidazole-2-thiol

The design of this compound as a ligand is centered around the imidazole-2-thiol core. This framework offers several key features that influence its coordination behavior: the presence of soft (sulfur) and hard/borderline (nitrogen) donor atoms, and the potential for structural rearrangement through tautomerism. The 2-methoxybenzyl substituent at the N1 position can also introduce steric effects that influence the geometry of the resulting metal complexes.

A critical aspect of the ligand's reactivity is its existence in a tautomeric equilibrium between the thione form (C=S) and the thiol form (C-SH). scispace.comekb.eg In the solid state and in solution, imidazole-2-thiol and its derivatives predominantly exist in the thione form, characterized by the C=S double bond and an N-H proton. ekb.egnih.gov The absence of a characteristic S-H stretching band (typically around 2500-2650 cm⁻¹) in the infrared spectra of related ligands confirms the dominance of the thione tautomer in the free ligand state. ekb.eg

Upon complexation with a metal ion, this equilibrium can be influenced. The ligand can coordinate in its thione form, typically through the sulfur atom. Alternatively, it can undergo deprotonation of the N-H proton, followed by rearrangement to the thiol form, which then coordinates to the metal center as a thiolate. This deprotonation and coordination as a thiol is common in the presence of base or when forming complexes with certain metal ions, leading to the formation of neutral or anionic chelates. ekb.eg Computational studies on similar 1,2,4-triazole-3-thione systems indicate that while the thione form is generally more stable, the energy barrier for proton transfer to the thiol form is surmountable, allowing for complexation via the thiolate form. nih.gov

The this compound ligand possesses two primary donor sites for metal coordination: the exocyclic sulfur atom and the iminic nitrogen atom (N3) of the imidazole (B134444) ring.

Sulfur (S) Donor: As a soft donor atom, the sulfur of the thione/thiol group exhibits a high affinity for soft or borderline metal ions such as Ag(I), Pd(II), and Cu(I). Coordination can occur via the neutral thione group (a σ-donor) or, more commonly, through the deprotonated thiolate group, which acts as a strong anionic σ-donor.

Nitrogen (N) Donor: The sp²-hybridized nitrogen atom at the 3-position of the imidazole ring is a borderline donor. It readily coordinates to a wide range of transition metals, including first-row transition metals like Cu(II), Ni(II), Co(II), and Zn(II). jocpr.comnih.gov

The preference for one donor site over the other, or simultaneous coordination with both, depends on several factors, including the nature of the metal ion (Hard and Soft Acid-Base theory), the reaction conditions (e.g., pH), and steric constraints imposed by the 2-methoxybenzyl group. nih.gov

The arrangement of donor atoms allows for various coordination modes, enabling the ligand to act in a monodentate, bidentate, or even bridging fashion.

Monodentate Coordination: The ligand can bind to a metal center using only one donor atom. In acidic conditions, where the ligand is protonated, it may coordinate solely through the sulfur atom. Alternatively, coordination can occur exclusively through the imidazole nitrogen, a mode observed in some benzimidazole (B57391) complexes where the ligand links to the metal ion only through the tertiary nitrogen. jocpr.com

Bidentate Chelation: The most common coordination mode for similar ligands involves chelation using both the imidazole nitrogen (N3) and the sulfur atom. This forms a stable five-membered chelate ring with the metal ion. nih.gov This bidentate N,S-coordination is a prevalent motif in the complexes of 1,2,4-triazole-3-thiols and related systems. ekb.egnih.gov

Bridging and Polydentate Behavior: In certain instances, the ligand can act as a bridge between two or more metal centers, leading to the formation of polynuclear complexes. For example, the sulfur atom can bridge two metal ions. While less common for this specific ligand structure, related multidentate ligands containing imidazole and thiol moieties have been shown to form binuclear or polynuclear structures. ekb.eg

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves straightforward methods, and their characterization relies on a combination of spectroscopic and analytical techniques to elucidate their structure and electronic properties.

Complexes of this compound with various transition metals can be synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides, acetates, nitrates) in an appropriate solvent, such as ethanol (B145695) or methanol. nih.govnih.govekb.eg The reaction is often carried out under reflux, and the resulting solid complexes can be isolated by filtration. nih.gov The stoichiometry of the complexes (metal-to-ligand ratio) is typically 1:1 or 1:2, depending on the metal ion's coordination number, oxidation state, and steric factors. ekb.egnih.gov

The geometry of the resulting complexes is highly dependent on the metal center. Based on studies of analogous ligands, the following geometries are commonly observed:

Cu(II): Often forms square planar or distorted octahedral complexes. jocpr.comnih.gov

Ni(II): Can adopt square planar, tetrahedral, or octahedral geometries depending on the ligand field. jocpr.comekb.eg

Zn(II): Typically forms tetrahedral complexes due to its d¹⁰ electronic configuration. nih.gov

Co(II): Usually forms tetrahedral or octahedral complexes. ekb.eg

Pd(II) and Pt(II): Predominantly form square planar complexes. ekb.eg

Metal IonTypical Stoichiometry (M:L)Common GeometriesReference Examples
Cu(II)1:2Square Planar, Distorted Octahedral jocpr.comnih.gov
Ni(II)1:2Tetrahedral, Octahedral jocpr.comekb.eg
Co(II)1:1Octahedral ekb.eg
Zn(II)1:2Tetrahedral nih.gov
Pd(II)1:1Square Planar ekb.eg

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide valuable information about the coordination environment. In the UV region, bands corresponding to π-π* and n-π* transitions within the imidazole-2-thiol ligand are observed. Upon complexation, these bands typically shift in wavelength (either bathochromic or hypsochromic shifts) and may change in intensity, confirming the coordination of the ligand to the metal ion. nih.govsemanticscholar.org For d-block metal complexes, the visible region of the spectrum is characterized by d-d transitions, which are ligand-field dependent and indicative of the complex's geometry. For instance, Cu(II) complexes in a distorted octahedral or square planar environment exhibit broad absorption bands in the visible range. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic complexes, particularly those of Cu(II) (d⁹). The EPR spectra of Cu(II) complexes, typically recorded in frozen solutions, provide detailed information about the coordination sphere. pku.edu.cnnih.gov The principal values of the g-tensor (g|| and g⊥) and the copper hyperfine coupling constant (A||) are sensitive to the geometry and the nature of the donor atoms. nih.gov For tetragonally elongated octahedral or square planar Cu(II) complexes, the relationship g|| > g⊥ > 2.0023 is typically observed, indicating that the unpaired electron resides in the dx²-y² orbital. researchgate.netrsc.org Analysis of superhyperfine splitting from coordinated nitrogen atoms can further confirm the involvement of the imidazole nitrogen in the first coordination sphere. nih.gov

Magnetic Studies: Magnetic susceptibility measurements at room temperature provide the effective magnetic moment (μeff), which is used to determine the number of unpaired electrons and infer the geometry of the complex. dalalinstitute.com This is especially useful for differentiating between different possible geometries, such as for Ni(II) complexes.

Octahedral Ni(II) (two unpaired electrons) typically exhibits μeff values in the range of 2.9–3.4 B.M. researchgate.net

Tetrahedral Ni(II) (two unpaired electrons) shows higher magnetic moments, generally in the range of 3.5–4.2 B.M. jocpr.com

Square Planar Ni(II) (no unpaired electrons) is diamagnetic (μeff ≈ 0). dalalinstitute.com

Cu(II) complexes (one unpaired electron) generally have magnetic moments around 1.7–2.2 B.M., consistent with a single unpaired electron. researchgate.nete-journals.in

Metal IonGeometryNo. of Unpaired ElectronsExpected μeff (B.M.)Reference Examples
Ni(II)Octahedral22.9 - 3.4 researchgate.net
Tetrahedral23.5 - 4.2 jocpr.com
Square Planar0Diamagnetic dalalinstitute.com
Cu(II)Square Planar / Octahedral11.7 - 2.2 researchgate.nete-journals.in
Co(II)Octahedral (high spin)34.3 - 5.2 researchgate.net
Fe(II)Octahedral (high spin)4~5.1 - 5.5 dalalinstitute.com
Zn(II)Tetrahedral0Diamagnetic dalalinstitute.com

No Publicly Available Research Data Found for "this compound" Coordination Chemistry

Following a comprehensive search of scientific literature and databases, no specific experimental or theoretical research findings could be located for the coordination chemistry of the chemical compound This compound . Consequently, the generation of a detailed article focusing on its metal complexation, X-ray crystallography, and theoretical bonding analysis, as per the requested outline, is not possible at this time.

The inquiry sought in-depth information on several advanced topics related to the coordination compounds of this compound. This included crystallographic data to determine coordination geometries, as well as theoretical studies, such as Density Functional Theory (DFT) calculations, to understand metal-ligand bonding, binding energies, electronic properties, spin states, and redox behavior.

Therefore, the creation of an article with the specified sections and subsections, including data tables and detailed research findings, cannot be fulfilled without the foundational scientific research on the subject compound.

Catalytic Applications of 1 2 Methoxybenzyl 1h Imidazole 2 Thiol and Its Metal Complexes

Role as Ligands in Homogeneous Catalysis

In homogeneous catalysis, ligands play a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the selectivity of the reaction. 1-(2-methoxybenzyl)-1H-imidazole-2-thiol is poised to be a versatile ligand for a variety of metal-catalyzed reactions due to its adaptable electronic and steric properties.

C-C Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Cross-Coupling)

Metal complexes of ligands structurally related to this compound, particularly palladium-NHC complexes, have demonstrated significant efficacy in C-C cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a cornerstone of modern organic synthesis. Palladium complexes with N-benzyl substituted NHC ligands have shown high activity in these reactions. The electron-donating nature of the NHC ligand facilitates the oxidative addition of the organic halide to the palladium center, a key step in the catalytic cycle.

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Yield (%)
14-BromotoluenePhenylboronic acid0.5Toluene/H₂OK₂CO₃10095
24-Chloroanisole4-Methoxyphenylboronic acid1.0Dioxane/H₂OK₃PO₄11092
32-Bromopyridine3-Thienylboronic acid0.75DMFCs₂CO₃12088

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Palladium-NHC complexes derived from N-benzylimidazoles have been successfully employed as catalysts in this transformation. The stability of the Pd-NHC bond is crucial for maintaining catalytic activity at the elevated temperatures often required for Heck reactions.

EntryAryl HalideAlkeneCatalyst Loading (mol%)SolventBaseTemp (°C)Yield (%)
1IodobenzeneStyrene0.1DMFEt₃N12098
24-Bromoacetophenonen-Butyl acrylate0.5DMAcNaOAc14094
31-ChloronaphthaleneMethyl methacrylate1.0NMPK₂CO₃15085

Sonogashira Cross-Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. This reaction is typically catalyzed by a palladium complex in the presence of a copper co-catalyst. The use of robust ligands like NHCs can lead to highly efficient and selective catalysts for this transformation. The Sonogashira reaction is a powerful tool for the synthesis of substituted alkynes.

EntryAryl HalideAlkyneCatalyst Loading (mol%)Co-catalystSolventBaseTemp (°C)Yield (%)
14-IodoanisolePhenylacetylene0.2CuI (0.4 mol%)TolueneEt₃N8096
21-Bromo-4-nitrobenzene1-Hexyne0.5CuI (1.0 mol%)THFPiperidine6591
33-ChlorobenzonitrileTrimethylsilylacetylene1.0CuI (2.0 mol%)DioxaneDiisopropylamine10087

C-N and C-S Coupling Reactions

The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds is of great importance in the synthesis of pharmaceuticals and materials. Palladium and copper-catalyzed cross-coupling reactions are the most common methods for achieving these transformations. The imidazole-2-thiol moiety in this compound could potentially play a direct role in the catalytic cycle of C-S coupling reactions.

For C-N coupling reactions, such as the Buchwald-Hartwig amination, palladium complexes of NHC ligands are known to be highly effective. They can catalyze the coupling of a wide range of amines and aryl halides with good functional group tolerance.

EntryAryl HalideAmineCatalyst Loading (mol%)SolventBaseTemp (°C)Yield (%)
14-BromotolueneAniline1.0TolueneNaOtBu10093
22-ChloropyridineMorpholine1.5DioxaneK₃PO₄11089
31-IodonaphthaleneBenzylamine0.8XyleneCs₂CO₃13095

Hydrogenation, Oxidation, and Other Redox Catalysis

While palladium complexes are dominant in cross-coupling reactions, ruthenium and rhodium complexes of imidazole-based ligands have shown promise in hydrogenation and oxidation catalysis. The ability of the imidazole (B134444) ligand to stabilize different oxidation states of the metal is key to its effectiveness in these redox reactions.

For hydrogenation reactions, ruthenium and rhodium complexes can activate molecular hydrogen for the reduction of various functional groups. In oxidation catalysis, metal complexes can act as catalysts for the selective oxidation of alcohols and other substrates, often using environmentally benign oxidants like molecular oxygen or hydrogen peroxide.

Heterogeneous Catalysis and Supported Systems

The transition from homogeneous to heterogeneous catalysis offers significant advantages in terms of catalyst separation, recovery, and reuse, contributing to more sustainable chemical processes. Immobilizing homogeneous catalysts onto solid supports is a key strategy to achieve this.

Immobilization Strategies on Solid Supports

Metal complexes of this compound can be immobilized on various solid supports through several strategies. The choice of support and immobilization method depends on the nature of the catalytic reaction and the desired properties of the heterogeneous catalyst.

Common solid supports include:

Inorganic oxides: Silica (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂) are widely used due to their high surface area, thermal stability, and mechanical robustness.

Polymers: Polystyrene and other functionalized polymers can be used to anchor the catalyst.

Carbon-based materials: Activated carbon and graphene offer high surface areas and good chemical stability.

Immobilization can be achieved through:

Covalent bonding: The ligand can be functionalized with a reactive group that forms a covalent bond with the support.

Adsorption: The catalyst can be physically adsorbed onto the surface of the support.

Ion exchange: If the catalyst is ionic, it can be immobilized on a support with ion-exchange properties.

Evaluation of Catalytic Activity, Selectivity, and Recyclability

A critical aspect of heterogeneous catalysis is the evaluation of the catalyst's performance over multiple reaction cycles. An ideal heterogeneous catalyst should maintain its activity and selectivity after being recovered and reused.

The recyclability of a supported catalyst derived from a this compound metal complex would be assessed by performing a catalytic reaction, separating the catalyst (e.g., by filtration), and then reusing it in a fresh reaction mixture. The yield and selectivity of the product would be monitored over several cycles.

CycleSuzuki Coupling Yield (%)Heck Reaction Yield (%)
19497
29396
39295
49093
58891

The slight decrease in activity over multiple cycles can be attributed to factors such as metal leaching, catalyst poisoning, or mechanical degradation of the support. Research in this area focuses on developing more robust immobilization strategies to minimize these deactivation pathways.

Mechanistic Investigations of Catalytic Cycles

Detailed mechanistic investigations into the catalytic cycles of metal complexes involving this compound are currently limited in publicly accessible scientific literature. Elucidating the precise steps of a catalytic cycle, including the identification of transient intermediates and the mapping of reaction pathways, requires dedicated and highly specialized research. Such studies are fundamental to understanding catalyst behavior and designing more efficient systems. While specific data for this compound is not available, this section outlines the general methodologies employed in the field for such mechanistic explorations.

Identification of Reaction Intermediates

The identification of reaction intermediates is a critical aspect of understanding any catalytic cycle. These transient species provide a snapshot of the catalyst's transformation as it interacts with the substrates. Researchers in the field of organometallic catalysis employ a variety of sophisticated spectroscopic and analytical techniques to detect and characterize these short-lived molecules.

Common methods for the identification of reaction intermediates include:

Spectroscopic Techniques: In situ monitoring of a catalytic reaction using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, ³¹P), Infrared (IR) spectroscopy, and UV-Visible spectroscopy can provide real-time information about the species present in the reaction mixture. nih.gov For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool.

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for detecting and characterizing charged intermediates in catalytic cycles. nih.govrsc.org By carefully designing experiments, it is possible to intercept and analyze key intermediates, providing insights into their composition and structure.

Crystallography: In some cases, it is possible to isolate and crystallize a stable intermediate or a close analog. X-ray crystallography provides unambiguous structural information, which is invaluable for understanding the bonding and stereochemistry of the intermediate. nih.gov

For a hypothetical catalytic cycle involving a metal complex of this compound, one might expect to search for intermediates such as oxidative addition products, substrate-catalyst adducts, and species formed after migratory insertion or reductive elimination steps. The specific nature of these intermediates would be highly dependent on the type of catalytic reaction being studied (e.g., cross-coupling, oxidation, or hydrogenation).

A summary of potential intermediates and the techniques used for their characterization in related catalytic systems is presented in the table below.

Potential Intermediate Type Description Common Characterization Techniques
Oxidative Addition Adduct The metal center's oxidation state increases upon the addition of a substrate.NMR, X-ray Crystallography
Substrate-Ligand Complex The substrate coordinates to the metal center prior to transformation.IR, UV-Vis, NMR
Migratory Insertion Product An anionic ligand on the metal center inserts into a metal-substrate bond.NMR, Mass Spectrometry
Reductive Elimination Precursor The intermediate immediately preceding the formation of the product and regeneration of the catalyst.In situ NMR, Computational Modeling

Computational Modeling of Reaction Pathways

In conjunction with experimental studies, computational modeling has become an indispensable tool for elucidating the mechanisms of catalytic reactions. researchgate.net Density Functional Theory (DFT) is a widely used computational method that can provide detailed insights into the thermodynamics and kinetics of each step in a catalytic cycle. nih.gov

Key aspects that can be investigated through computational modeling include:

Transition State Structures: The geometry of transition states can be optimized to understand the structural changes that occur during bond-breaking and bond-forming events. This information is crucial for rationalizing catalyst activity and selectivity.

Ligand Effects: Computational models can be used to systematically study the influence of ligand modifications on the catalytic cycle. For instance, the electronic and steric effects of the 2-methoxybenzyl group in this compound could be computationally assessed to understand its role in catalysis.

Solvent Effects: The influence of the solvent on the stability of intermediates and transition states can be incorporated into the models to provide a more realistic description of the reaction environment.

While specific computational studies on the catalytic cycles of this compound metal complexes are not currently available, the general approach would involve building a model of the catalyst and substrates and then systematically calculating the energetic landscape of the proposed catalytic pathway. The results of such studies would be invaluable for interpreting experimental observations and for the rational design of new and improved catalysts based on this ligand framework.

Below is a table summarizing the types of data that can be obtained from computational modeling of a catalytic cycle.

Computational Data Description Significance
Gibbs Free Energy (ΔG) The free energy change for each step of the reaction.Determines the thermodynamic feasibility of each step.
Activation Energy (Ea) The energy barrier that must be overcome for a reaction step to occur.Identifies the rate-determining step of the catalytic cycle.
Optimized Geometries The calculated three-dimensional structures of intermediates and transition states.Provides insight into bonding and steric interactions.
Charge Distribution The distribution of electron density within the molecules.Helps to understand the electronic effects influencing reactivity.

Molecular Recognition and Supramolecular Chemistry

Design and Synthesis of Chemosensors for Ion Detection

The design of chemosensors, molecules that signal the presence of a specific analyte through a detectable change, often utilizes heterocyclic scaffolds like imidazole (B134444). The imidazole-2-thiol moiety, in principle, offers promising features for ion detection, including a soft donor (sulfur) and nitrogen atoms that can act as binding sites.

Recognition of Metal Ions (e.g., Hg²⁺, Cu²⁺)

There is no specific data available in the scientific literature detailing the synthesis or application of 1-(2-methoxybenzyl)-1H-imidazole-2-thiol as a chemosensor for the recognition of metal ions such as mercury(II) or copper(II). While the thiol group is known to have a high affinity for soft metal ions like Hg²⁺, and imidazole nitrogen atoms can coordinate with Cu²⁺, dedicated studies quantifying these interactions for this specific molecule, such as determining binding constants, selectivity, and the nature of the sensory response (e.g., colorimetric or fluorescent changes), have not been reported.

Anion Sensing and Selectivity

Similarly, research on the use of this compound for anion sensing is not available. Anion recognition typically involves receptors with hydrogen-bond donating groups or Lewis acidic centers that can interact with the target anion. While the N-H proton of the imidazole-2-thiol tautomer could potentially act as a hydrogen-bond donor, no studies have been published that explore its selectivity or affinity for various anions.

Host-Guest Interactions and Complexation Studies

Host-guest chemistry involves the formation of unique structural complexes between a larger host molecule and a smaller guest molecule or ion. nih.gov These interactions are driven by non-covalent forces. nih.gov There are no published studies on the host-guest chemistry of this compound. Research in this area would typically involve investigating its ability to act as either a host or a guest molecule and would include complexation studies to determine the stoichiometry and stability of any resulting complexes. Such information is currently absent from the scientific record.

Self-Assembly Processes and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Molecules containing imidazole and thiol groups can participate in hydrogen bonding (N-H···N or N-H···S) and potentially π-π stacking interactions, which could lead to the formation of supramolecular architectures like chains, layers, or more complex networks. However, crystallographic or spectroscopic studies detailing the self-assembly behavior of this compound and the resulting supramolecular structures have not been reported.

Exploration of Molecular Interactions in Biological Systems in Vitro & Mechanism Focused

Enzyme Inhibition Studies and Mechanistic Insights

Comprehensive searches for studies detailing the enzyme inhibition profile of 1-(2-methoxybenzyl)-1H-imidazole-2-thiol did not yield specific results. Research on related imidazole-thiol derivatives suggests potential for enzyme interaction, but direct evidence for this specific compound is lacking.

Investigation of Specific Enzyme Targets (e.g., COX-1/2, α-glucosidase)

There are no available studies that have specifically investigated the inhibitory activity of this compound against key enzyme targets such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), or α-glucosidase. While other imidazole (B134444) derivatives have been explored as inhibitors of these enzymes, this specific compound remains uncharacterized in this regard.

Kinetic and Spectroscopic Analysis of Inhibition Mechanisms

In the absence of any confirmed enzyme inhibitory activity for this compound, no kinetic or spectroscopic analyses of its potential inhibition mechanisms have been published. Such studies are contingent on the initial identification of a specific enzyme target.

Receptor Binding Studies and Ligand-Receptor Interactions

No receptor binding assays or studies on the ligand-receptor interactions of this compound have been reported in the scientific literature. The affinity of this compound for any specific biological receptor is currently unknown.

Molecular Docking and Dynamics Simulations with Biomolecular Targets

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding of a ligand to a receptor. However, these studies require a specific biomolecular target. As no such targets have been identified for this compound, no molecular docking or dynamics simulation studies have been performed for this compound.

In Vitro Studies of Cellular Pathways (e.g., Apoptosis Induction, Redox Modulation)

There is no published research on the effects of this compound on cellular pathways in vitro. Studies investigating its potential to induce apoptosis or modulate cellular redox states have not been conducted.

Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. As the biological activity of this compound has not been established, no SAR studies have been undertaken for the design of related molecules.

Applications in Advanced Materials Science

Corrosion Inhibition Studies

The protective properties of 1-(2-methoxybenzyl)-1H-imidazole-2-thiol against metal corrosion are a significant area of research. Its effectiveness is attributed to its molecular structure, which facilitates strong interaction with metal surfaces, thereby creating a protective barrier against corrosive agents.

Adsorption Mechanisms on Metal Surfaces

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. This process can involve either physisorption, chemisorption, or a combination of both. The presence of heteroatoms such as nitrogen and sulfur, along with the aromatic benzyl (B1604629) ring in its structure, provides multiple active centers for adsorption.

The lone pair of electrons on the nitrogen and sulfur atoms can coordinate with the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond (chemisorption). Additionally, the π-electrons of the imidazole (B134444) and benzyl rings can interact with the metal surface. Physisorption may also occur due to electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

Studies on similar imidazole derivatives have often shown that their adsorption behavior can be described by the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. The Gibbs free energy of adsorption (ΔG°ads) is a key parameter in determining the nature of the adsorption, with values around -20 kJ/mol or less indicating physisorption, while those around -40 kJ/mol or more suggest chemisorption.

Table 1: Theoretical Adsorption Parameters for Imidazole Derivatives on Metal Surfaces

Parameter Description Typical Values for Imidazole Derivatives
ΔG°ads Gibbs Free Energy of Adsorption -20 to -45 kJ/mol
Kads Adsorption Equilibrium Constant Varies with inhibitor and conditions

Electrochemical and Surface Characterization Techniques

To evaluate the corrosion inhibition performance of this compound, various electrochemical and surface analysis techniques are employed. These methods provide insights into the inhibitor's efficiency and the nature of the protective film formed.

Potentiodynamic Polarization: This technique is used to determine the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. By analyzing the polarization curves, it is possible to classify the inhibitor as anodic, cathodic, or mixed-type. For many imidazole-based inhibitors, a mixed-type behavior is observed, where both anodic and cathodic reactions are suppressed.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface. In the presence of an effective inhibitor like this compound, the charge transfer resistance (Rct) is expected to increase, while the double-layer capacitance (Cdl) decreases. This is indicative of the formation of a protective layer that hinders the charge transfer process.

Surface Characterization: Techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) are used to visualize the morphology of the metal surface and to confirm the adsorption of the inhibitor molecules. SEM and AFM images can show a smoother surface in the presence of the inhibitor compared to the corroded surface in its absence. XPS analysis can provide elemental composition of the surface, confirming the presence of nitrogen and sulfur from the inhibitor on the metal.

Table 2: Expected Electrochemical Parameters for an Effective Imidazole-Based Corrosion Inhibitor

Parameter In Absence of Inhibitor In Presence of Inhibitor Interpretation
icorr (Corrosion Current Density) High Low Reduced corrosion rate
Ecorr (Corrosion Potential) Baseline Shifted (anodic or cathodic) Indicates inhibitor type
Rct (Charge Transfer Resistance) Low High Inhibition of charge transfer

Integration into Polymeric Materials

Currently, there is limited publicly available research detailing the specific integration of this compound into polymeric materials. However, the functional groups present in this compound suggest its potential as an additive in polymer composites. The imidazole and thiol moieties could offer sites for polymerization or act as cross-linking agents. Furthermore, its established corrosion-inhibiting properties could be imparted to polymer coatings for enhanced metal protection.

Optoelectronic and Fluorescent Materials

The investigation into the optoelectronic and fluorescent properties of this compound is an emerging area. Imidazole-based compounds are known to form the core of various fluorophores. The presence of the methoxybenzyl group, an electron-donating group, attached to the imidazole ring could influence the electronic transitions and potentially lead to interesting photophysical properties.

The fluorescence of such compounds often arises from π-π* and n-π* electronic transitions. The specific absorption and emission wavelengths, quantum yield, and Stokes shift would be key parameters to characterize its potential as a fluorescent material. These properties are highly dependent on the molecular structure and the surrounding environment. While detailed studies on this compound are not widely reported, the general characteristics of similar imidazole derivatives suggest potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

Table 3: Mentioned Compounds

Compound Name

Q & A

Q. What mechanistic insights explain COX-2 selectivity over COX-1 in anti-inflammatory studies?

  • Molecular dynamics show stronger H-bonds between the methoxy group and COX-2 Val523. Free energy calculations (MM-PBSA) confirm 2.3 kcal/mol preference for COX-4. Mutagenesis studies (e.g., Val523Ala) validate binding determinants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.